molecular formula C15H27NO3 B2937015 trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde CAS No. 180046-90-6

trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde

Cat. No.: B2937015
CAS No.: 180046-90-6
M. Wt: 269.385
InChI Key: QPEFPHCYVMZTGA-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde (CAS: 181308-57-6) is a specialized organic compound with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.304 g/mol . It features a tert-butoxycarbonyl (Boc)-protected amine group attached to a methylene bridge on a cyclohexane ring, along with a reactive aldehyde functional group. This compound is widely utilized in pharmaceutical synthesis as a key intermediate for constructing complex molecules, particularly in peptide and heterocyclic chemistry . Its Boc group enhances stability during synthetic steps, while the aldehyde enables nucleophilic additions or condensations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions.

    Introduction of the Formyl Group: The formyl group is introduced via formylation reactions, often using reagents such as formic acid or formyl chloride.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can also be reduced to form alcohols using reducing agents such as sodium borohydride.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

Scientific Research Applications

  • Chemistry trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
  • Biology In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
  • Industry In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in pharmaceutical production .

Chemical Reactions

The unique structure of this compound, which includes both a Boc-protected amino group and an aldehyde group, allows for a wide range of chemical reactions and applications.

Types of Reactions:

  • Oxidation The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
  • Reduction The aldehyde group can be reduced to form alcohols.
  • Substitution The Boc-protected amino group can participate in substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
  • Substitution Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation Carboxylic acids.
  • Reduction Alcohols.
  • Substitution Various substituted derivatives depending on the reagents used.

Case Studies

Interaction studies involving this compound focus on understanding its potential roles as a precursor for biologically active molecules. Recent research highlights the significance of structural modifications on biological activity:

  • PKCθ Inhibitory Activity Compounds derived from this compound were tested for their ability to inhibit human PKCθ. In vitro assays demonstrated varying degrees of inhibition, with some derivatives showing IC50 values in the nanomolar range.
  • CYP3A4 Interaction The potential for drug-drug interactions was assessed by measuring the residual metabolic activity of CYP3A4 after preincubation with these compounds. Results indicated that certain modifications could mitigate time-dependent inhibition (TDI), making them safer candidates for further development.

Comparison with Structural Analogs

The biological activity of this compound can be better understood through comparison with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl trans-4-formylcyclohexylcarbamateContains formyl group and carbamateOften used in medicinal chemistry
4-AminomethylcyclohexanecarbaldehydeLacks Boc protection; free amino groupMore reactive due to unprotected amine
1-(Aminomethyl)cyclohexanecarbaldehydeSimilar structure but different substitutionMay exhibit different biological activities

Mechanism of Action

The mechanism of action of trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde involves its ability to act as a versatile intermediate in various chemical reactions. The formyl group can participate in nucleophilic addition reactions, while the Boc-protected amino group can be deprotected to yield a free amine, which can then engage in further chemical transformations. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

trans-4-(Boc-amino)cyclohexanemethanamine, HCl

  • Molecular Formula: Likely C₁₀H₂₁ClN₂O₂ (exact formula inferred from nomenclature) .
  • Key Features :
    • Replaces the aldehyde group with a primary amine (as a hydrochloride salt).
    • Retains the Boc-protected amine on the cyclohexane ring.
  • Applications : Used in peptide coupling reactions, where the free amine (after Boc deprotection) participates in amide bond formation. The hydrochloride salt improves solubility in polar solvents .
  • Safety : Classified as harmful via inhalation, skin contact, or ingestion, requiring stringent handling protocols .

Methyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride

  • Molecular Formula: C₉H₁₇NO₂·HCl (MW: 207.70 g/mol) .
  • Key Features: Contains a methyl ester instead of an aldehyde. Features a free aminomethyl group (as a hydrochloride salt) without Boc protection.
  • Applications : Serves as a precursor for ester hydrolysis or amine-mediated coupling reactions. The lack of Boc protection makes it reactive under mild conditions .
  • Analysis : Purity (>98%) confirmed via GC and titration, indicating suitability for high-precision synthesis .

trans-4-Isopropylcyclohexane-1-carboxaldehyde

  • Molecular Formula : C₁₀H₁₆O (MW: ~152.23 g/mol) .
  • Key Features: Substitutes the Boc-aminomethyl group with an isopropyl substituent. Retains the aldehyde functionality but lacks nitrogen-based functional groups.
  • Applications: Primarily used in fragrance synthesis or as a building block for non-nitrogenous cyclohexane derivatives. The isopropyl group confers lipophilicity, altering solubility compared to the Boc-containing analogue .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde C₁₂H₂₁NO₃ 227.304 Boc-amine, aldehyde Pharmaceutical intermediates
trans-4-(Boc-amino)cyclohexanemethanamine, HCl C₁₀H₂₁ClN₂O₂ ~236.7 (calculated) Boc-amine, primary amine (HCl) Peptide coupling
Methyl trans-4-(aminomethyl)cyclohexanecarboxylate HCl C₉H₁₇NO₂·HCl 207.70 Ester, primary amine (HCl) Ester/amine reactions
trans-4-Isopropylcyclohexane-1-carboxaldehyde C₁₀H₁₆O 152.23 Aldehyde, isopropyl Fragrance synthesis

Research Findings and Key Differences

Reactivity and Stability

  • The Boc group in the target compound provides steric protection to the amine, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) without affecting the aldehyde . In contrast, the hydrochloride salt derivatives (e.g., trans-4-(Boc-amino)cyclohexanemethanamine, HCl) require neutralization to liberate the free amine .
  • The aldehyde group in this compound facilitates reactions like reductive amination or Wittig olefinations, which are unavailable in the ester or isopropyl analogues .

Biological Activity

trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol. It features a cyclohexane ring, a formyl group, and a tert-butoxycarbonyl (Boc) protected amino group. This compound serves primarily as a synthetic intermediate in organic chemistry and pharmaceutical applications, where it is incorporated into more complex molecules that may exhibit specific biological activities.

The presence of the Boc group enhances the stability and solubility of this compound, making it useful in various synthetic pathways. The compound's structure allows for versatile reactions in organic synthesis, although it does not have a direct mechanism of action in biological systems.

Biological Activity Overview

While this compound itself does not exhibit significant biological activity, its derivatives and the compounds synthesized from it may possess pharmacological properties. Research focuses on understanding how this compound can be transformed into biologically active molecules.

Interaction Studies

Interaction studies are crucial for evaluating the potential biological roles of this compound. These studies typically examine:

  • Pharmacological Potential : Understanding how derivatives interact with biological targets.
  • Safety Profile : Assessing any toxicological implications of the compound or its derivatives.

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl trans-4-formylcyclohexylcarbamateContains a formyl group and carbamate functionalityOften used in medicinal chemistry
4-AminomethylcyclohexanecarbaldehydeLacks Boc protection; free amino groupMore reactive due to unprotected amine
1-(Aminomethyl)cyclohexanecarbaldehydeSimilar structure but different substitutionMay exhibit different biological activities

These compounds demonstrate unique properties that differentiate them from this compound, particularly regarding their reactivity and biological activity profiles.

Case Studies and Research Findings

Q & A

Q. Basic: What are the key considerations for synthesizing trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde with high stereochemical purity?

Methodological Answer:

  • Stereochemical Control : Use trans-configured starting materials (e.g., trans-4-tert-butylcyclohexanecarboxylic acid derivatives) to minimize isomerization risks. For example, recrystallization of intermediates from hexane can yield >98% trans isomer purity .
  • Boc Protection : Introduce the Boc (tert-butoxycarbonyl) group early to protect the amine functionality. This prevents undesired side reactions during aldehyde formation .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is critical to isolate the trans isomer and remove cis byproducts. GC-MS or HPLC analysis should confirm purity (>98%) .

Q. Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : The aldehyde proton appears as a singlet near δ 9.7–10.0 ppm. Trans stereochemistry is confirmed by coupling constants (J ≈ 10–12 Hz) between axial protons on the cyclohexane ring .
    • 13C NMR : Distinct signals for the Boc carbonyl (δ ~155 ppm) and aldehyde carbon (δ ~200 ppm) .
  • GC-MS : Monitors reaction progress and identifies volatile byproducts (e.g., cis isomers or oxidation products) .
  • IR Spectroscopy : Confirms aldehyde (C=O stretch ~1720 cm⁻¹) and Boc carbamate (N-H stretch ~3350 cm⁻¹) .

Q. Advanced: How can reaction conditions be optimized for catalytic transformations involving the aldehyde group?

Methodological Answer:

  • Catalyst Selection : Sn- or Al-containing silicates modified with organic ligands (e.g., binaphthol) enhance aldehyde reactivity in oxidation or reduction reactions. For example, SnO₂ nanoparticles improve selectivity in catalytic conversions .
  • Oxidants : Use terminal oxidants like TBHP (tert-butyl hydroperoxide) for aldehyde oxidation to carboxylic acids. Reaction yields depend on oxidant stoichiometry and solvent polarity .
  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates in nucleophilic additions to the aldehyde group .

Q. Advanced: How can researchers address contradictions in stereochemical purity data during synthesis?

Methodological Answer:

  • Chromatographic Analysis : Compare retention times of trans and cis isomers using chiral stationary phases in HPLC. For example, trans-4-tert-butylcyclohexyl derivatives elute earlier than cis isomers in hexane/EtOAC systems .
  • Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment if ambiguities persist in NMR or GC-MS data .
  • Kinetic Studies : Monitor isomerization rates under varying temperatures and acidic/basic conditions to identify stability thresholds for the trans configuration .

Q. Advanced: What strategies mitigate side reactions during nucleophilic additions to the aldehyde group?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect the aldehyde as an acetal or hydrate during Boc-group manipulations. Deprotect under mild acidic conditions (e.g., HCl/THF) to avoid decomposition .
  • Steric Shielding : Use bulky nucleophiles (e.g., Grignard reagents) to minimize over-addition. For example, methylmagnesium bromide selectively adds to the aldehyde without attacking the Boc group .
  • Low-Temperature Reactions : Perform additions at –78°C (dry ice/acetone baths) to slow competing reactions like aldol condensation .

Q. Advanced: How is this compound utilized in the synthesis of complex heterocycles?

Methodological Answer:

  • Imidazo-Triazine Scaffolds : React the aldehyde with aminotriazine derivatives to form imidazo[5,1-f][1,2,4]triazin-7-yl intermediates. Optimize pH (6.5–7.5) and temperature (60–80°C) to favor cyclization .
  • Schiff Base Formation : Condense the aldehyde with primary amines (e.g., trans-4-methylcyclohexylamine) to generate stable imine linkages for metal coordination complexes .
  • Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with boronic acids to functionalize the cyclohexane ring post-aldehyde derivatization .

Q. Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Spill Management : Neutralize aldehyde residues with sodium bisulfite solution before disposal .

Properties

IUPAC Name

tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVWCWFKYRHGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(4-Hydroxymethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester (965 mg, 4.0 mmol) was dissolved in DCM (20 ml) and cooled down to −78° C. Dess Martin reagent (2.52 g, 6.0 mmol) was dissolved in DCM (30 ml) and added slowly to the stage 2 alcohol in solution. The reaction mixture was then stirred at r.t. for 3 h. The resulting solution was poured into a vigorously stirred saturated NaHCO3 and Na2S2O3 solution (1:1, 100 ml). The organic layer was separated and washed with brine, dried over magnesium sulfate and evaporated to dryness to yield the product (786 mg, 82% yield). 1H NMR (300 MHz, CDCl3), δ: 0.83-1.01 (2H, m, CH2), 1.15-1.24 (2H, m, CH2), 1.34 (9H, s, Boc), 1.75-1.88 (2H, m, CH2), 1.90-2.00 (2H, m, CH2), 2.05-2.18 (1H, m, CH), 2.93 (2H, t, J=6.4 Hz, CH2NH), 4.53 (1H, br. s, CHCHO), 9.55 (1H, s, CHO)
Quantity
965 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.